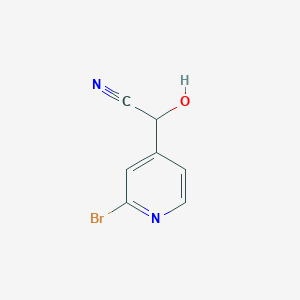

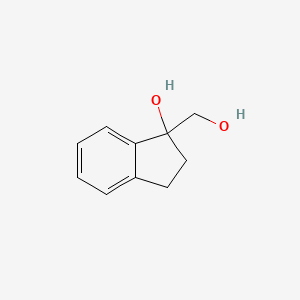

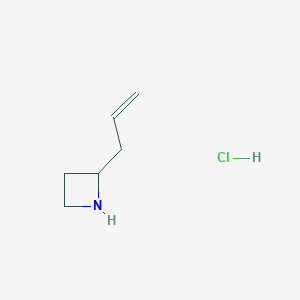

![molecular formula C10H8N2O4 B11718177 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid CAS No. 2006277-29-6](/img/structure/B11718177.png)

3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[ヒドロキシ(3-ピリジル)メチル]イソキサゾール-4-カルボン酸は、イソキサゾール環とピリジン部分が融合した複素環化合物です。この化合物は、医薬品化学および創薬における潜在的な応用のため、注目されています。ヒドロキシル基とカルボン酸基の両方が存在するため、さまざまな化学反応や生物学的相互作用に適した多様な分子となっています。

製法

合成経路と反応条件

3-[ヒドロキシ(3-ピリジル)メチル]イソキサゾール-4-カルボン酸の合成は、一般的にイソキサゾール環の形成に続いてピリジン部分の導入を行います。一般的な方法の1つは、ニトリルオキシドがアルキンと反応してイソキサゾール環を形成する環状付加反応です。 反応条件には、多くの場合、環状付加を促進するために、銅(I)またはルテニウム(II)などの触媒を使用することが含まれます .

工業生産方法

工業的な設定では、この化合物の生産には、よりスケーラブルで費用対効果の高い方法が含まれる場合があります。高コストと毒性などの金属触媒に関連する欠点を回避するために、金属を含まない合成経路が検討されています。 これらの方法は、多くの場合、代替試薬と条件を用いて、所望の生成物を高収率および高純度で達成します .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the pyridine moiety. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Metal-free synthetic routes have been explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods often employ alternative reagents and conditions to achieve the desired product with high yield and purity .

化学反応の分析

反応の種類

3-[ヒドロキシ(3-ピリジル)メチル]イソキサゾール-4-カルボン酸は、以下を含むさまざまな化学反応を受けることができます。

酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化することができます。

還元: カルボン酸基は、アルコールに還元することができます。

置換: ヒドロキシル基とカルボン酸基は、求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) および三酸化クロム (CrO₃) があります。

還元: 水素化リチウムアルミニウム (LiAlH₄) または水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。

置換: 塩化チオニル (SOCl₂) などの試薬を使用して、ヒドロキシル基をクロロ基に変換することができ、さらに置換反応を受けることができます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化はケトンを生成する可能性があり、カルボン酸基の還元はアルコールを生成する可能性があります。

科学的研究の応用

3-[ヒドロキシ(3-ピリジル)メチル]イソキサゾール-4-カルボン酸は、科学研究において幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして役立ち、さまざまな有機反応で使用できます。

生物学: この化合物は、生物分子と相互作用する能力により、酵素機構やタンパク質-リガンド相互作用の研究に役立ちます。

作用機序

3-[ヒドロキシ(3-ピリジル)メチル]イソキサゾール-4-カルボン酸が効果を発揮する機序には、特定の分子標的との相互作用が含まれます。ヒドロキシル基とカルボン酸基は、生物分子と水素結合を形成し、その活性を変化させることができます。イソキサゾール環も、タンパク質中の芳香族残基とのπ-π相互作用に関与し、その機能に影響を与える可能性があります。 これらの相互作用は、さまざまな生化学的経路を調節することができ、この化合物が観察される生物学的効果をもたらします .

類似化合物の比較

類似化合物

イソキサゾール-3-カルボン酸: ピリジン部分を欠いていますが、イソキサゾール環構造を共有しています。

3-ヒドロキシイソキサゾール: 類似のヒドロキシル基を持っていますが、カルボン酸基とピリジン部分を欠いています。

ピリジン-3-カルボン酸: ピリジン基とカルボン酸基を含んでいますが、イソキサゾール環を欠いています。

独自性

3-[ヒドロキシ(3-ピリジル)メチル]イソキサゾール-4-カルボン酸は、官能基と環構造の組み合わせにより、ユニークです。 この組み合わせにより、幅広い化学反応と生物学的相互作用が可能になり、研究や産業におけるさまざまな用途にとって貴重な化合物となります .

類似化合物との比較

Similar Compounds

Isoxazole-3-carboxylic acid: Lacks the pyridine moiety but shares the isoxazole ring structure.

3-Hydroxyisoxazole: Similar hydroxyl group but lacks the carboxylic acid and pyridine moieties.

Pyridine-3-carboxylic acid: Contains the pyridine and carboxylic acid groups but lacks the isoxazole ring.

Uniqueness

3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid is unique due to the combination of its functional groups and ring structures. This combination allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for various applications in research and industry .

特性

CAS番号 |

2006277-29-6 |

|---|---|

分子式 |

C10H8N2O4 |

分子量 |

220.18 g/mol |

IUPAC名 |

3-[hydroxy(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C10H8N2O4/c13-9(6-2-1-3-11-4-6)8-7(10(14)15)5-16-12-8/h1-5,9,13H,(H,14,15) |

InChIキー |

UOSXPTRNTMESFV-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CN=C1)C(C2=NOC=C2C(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

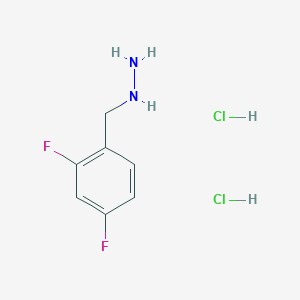

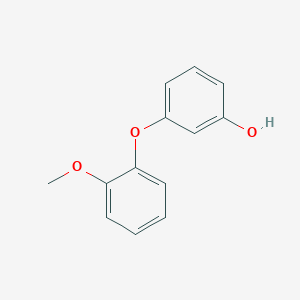

![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)

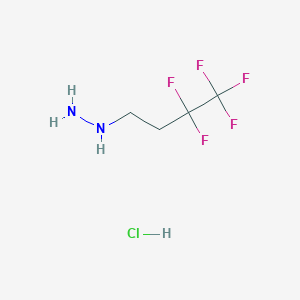

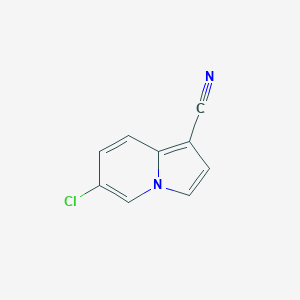

![4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)

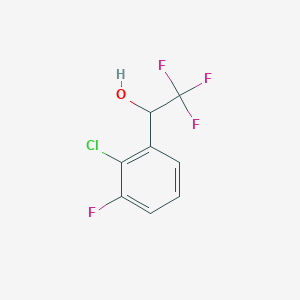

![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)